5-Amino-3-(2-thiazolyl)-1H-1,2,4-triazole
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Overview
Description
5-Amino-3-(2-thiazolyl)-1H-1,2,4-triazole is a heterocyclic compound that contains both a thiazole and a triazole ring. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. The presence of both thiazole and triazole rings in a single molecule can enhance its biological activity and make it a valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(2-thiazolyl)-1H-1,2,4-triazole typically involves the reaction of thiosemicarbazide with α-haloketones to form the thiazole ring, followed by cyclization with hydrazine derivatives to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-(2-thiazolyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-Amino-3-(2-thiazolyl)-1H-1,2,4-triazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its potential use in the development of new drugs for treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-Amino-3-(2-thiazolyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1,2,4-triazole: Lacks the thiazole ring but has similar biological activities.
2-Aminothiazole: Contains the thiazole ring but lacks the triazole ring.
1,3,4-Thiadiazole: Another heterocyclic compound with similar biological activities.
Uniqueness
The uniqueness of 5-Amino-3-(2-thiazolyl)-1H-1,2,4-triazole lies in the presence of both thiazole and triazole rings, which can enhance its biological activity and make it a more versatile compound for various applications. The combination of these two rings in a single molecule can lead to synergistic effects, making it more potent and effective compared to similar compounds.
Properties
Molecular Formula |
C5H5N5S |
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Molecular Weight |
167.19 g/mol |
IUPAC Name |
5-(1,3-thiazol-2-yl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C5H5N5S/c6-5-8-3(9-10-5)4-7-1-2-11-4/h1-2H,(H3,6,8,9,10) |
InChI Key |
ZVYKPVOWVDRSFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=N1)C2=NC(=NN2)N |
Origin of Product |
United States |
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